4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline
Brand Name: Vulcanchem
CAS No.: 1541862-50-3
VCID: VC3418821
InChI: InChI=1S/C11H13N3/c1-8-7-13-14(2)11(8)9-3-5-10(12)6-4-9/h3-7H,12H2,1-2H3
SMILES: CC1=C(N(N=C1)C)C2=CC=C(C=C2)N
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline

CAS No.: 1541862-50-3

Cat. No.: VC3418821

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline - 1541862-50-3

Specification

CAS No. 1541862-50-3
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 4-(2,4-dimethylpyrazol-3-yl)aniline
Standard InChI InChI=1S/C11H13N3/c1-8-7-13-14(2)11(8)9-3-5-10(12)6-4-9/h3-7H,12H2,1-2H3
Standard InChI Key IXPYUTNVMUTXFD-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1)C)C2=CC=C(C=C2)N
Canonical SMILES CC1=C(N(N=C1)C)C2=CC=C(C=C2)N

Introduction

Physical and Chemical Properties

Based on analysis of similar pyrazole-aniline derivatives, 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline likely exhibits the following physicochemical characteristics:

Physical Properties

The compound is expected to appear as a crystalline solid at room temperature, potentially off-white to light brown in color based on the chromophoric system present. Its solubility profile would likely favor organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and lower alcohols, with limited water solubility.

Chemical Properties

The chemical reactivity of 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline is determined by its functional groups:

  • The primary amine group (-NH2) serves as a nucleophilic center capable of participating in various reactions including acylation, alkylation, and condensation reactions

  • The pyrazole ring contributes to aromaticity and may participate in electrophilic substitution reactions

  • The nitrogen atoms in the pyrazole ring potentially function as coordination sites for metal complexation

  • The methyl groups may undergo oxidation under specific conditions

These properties collectively make the compound suitable for various chemical transformations, particularly in forming more complex molecules for pharmaceutical or agricultural applications.

Spectroscopic Characteristics

Based on structural analysis and comparison with similar compounds, 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline would likely exhibit characteristic spectroscopic features:

1H NMR spectroscopy: Expected signals include methyl protons (approximately 2.0-2.5 ppm), aromatic protons from the aniline ring (6.5-7.5 ppm), the pyrazole CH (approximately 6.0-6.5 ppm), and the amino protons (around 3.5-4.0 ppm, potentially a broad signal).

13C NMR spectroscopy: Signals would include methyl carbons (10-20 ppm), pyrazole carbons (100-150 ppm), and aniline carbons (110-150 ppm).

IR spectroscopy: Characteristic bands for N-H stretching (3300-3500 cm-1), C-H stretching (2800-3000 cm-1), and aromatic ring vibrations (1400-1600 cm-1).

Synthesis Approaches

The synthesis of 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline likely follows established routes similar to those used for related pyrazole-aniline compounds. Several potential synthetic pathways can be considered:

Condensation Approach

Similar to the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, which involves the condensation reaction between 3,5-dimethyl-1H-pyrazole and an appropriate aniline derivative, the target compound could be synthesized through condensation of 1,4-dimethyl-1H-pyrazole and a suitable aniline precursor.

Coupling Reaction Approach

Another potential approach involves cross-coupling reactions. A halogenated pyrazole could undergo palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig coupling) with an appropriate aniline derivative or protected aniline.

Multi-step Synthesis

A multi-step synthetic pathway might involve:

  • Formation of the properly substituted pyrazole ring

  • Functionalization at position 5 to introduce a suitable leaving group

  • Coupling with a protected aniline derivative

  • Deprotection to reveal the primary amine

Structural Relatives and Comparisons

To better understand the properties and potential applications of 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline, it is valuable to compare it with structurally related compounds:

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties/Applications
4-(1,4-Dimethyl-1H-pyrazol-5-yl)anilineC11H13N3187.24Methyl groups at positions 1 and 4; aniline at position 5Subject of current analysis
4-(3,5-dimethyl-1H-pyrazol-1-yl)anilineC11H13N3187.24Methyl groups at positions 3 and 5; aniline attached to N1Ligand in copper complexes; nitrification inhibitor; antimicrobial activity
N,N-Dimethyl-4-(1H-pyrazol-5-yl)anilineC11H13N3187.24N,N-dimethylation on aniline; unsubstituted pyrazoleDifferent electronic properties due to N,N-dimethylation
4-(4-methyl-1H-pyrazol-1-yl)anilineC10H11N3173.22Single methyl group at position 4; aniline attached to N1Similar but less substituted structure

This comparison highlights both the structural uniqueness of 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline and its relationship to compounds with established applications.

Structure-Activity Relationships

The position of substituents on the pyrazole ring significantly impacts the biological activity and chemical properties of these compounds. For instance:

  • The position of methyl groups alters the electronic distribution within the pyrazole ring, potentially affecting binding affinity to biological targets.

  • The connection point between the pyrazole and aniline moieties (direct C-C connection in 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline versus N-C connection in 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline) creates different spatial arrangements and electronic distributions.

  • The presence of a primary amine in 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline provides a reactive site for further functionalization, distinguishing it from N,N-dimethylated analogs.

Research and Development Landscape

Current Research Status

Research on pyrazole-aniline compounds continues to expand, with particular focus on:

  • Medicinal Chemistry: Development of novel pyrazole-containing compounds as potential therapeutic agents targeting various diseases.

  • Materials Science: Exploration of pyrazole derivatives for applications in fluorescent materials, sensors, and electronic devices.

  • Catalysis: Investigation of pyrazole-based ligands for catalytic applications, particularly in environmentally friendly chemical processes.

Future Research Directions

Future research involving 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline might focus on:

  • Structure-Activity Relationship Studies: Comprehensive investigations correlating structural modifications with biological activities to optimize therapeutic potential.

  • Green Chemistry Applications: Development of environmentally benign synthetic routes and applications.

  • Advanced Materials: Exploration of the compound's potential in developing functional materials such as sensors, organic electronics, or stimuli-responsive systems.

  • Catalytic Applications: Investigation of metal complexes with 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline as ligands for various catalytic transformations.

Analytical Methods and Characterization

Various analytical techniques can be employed for the characterization and quality assessment of 4-(1,4-Dimethyl-1H-pyrazol-5-yl)aniline:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) offers an effective means for determining purity and detecting impurities. Gas Chromatography (GC) may also be applicable depending on the compound's thermal stability.

Spectroscopic Methods

Multiple spectroscopic techniques provide valuable structural information:

  • NMR spectroscopy (1H, 13C) for structural confirmation

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • IR spectroscopy for functional group identification

  • UV-Vis spectroscopy for chromophore characterization and potential fluorescence studies

X-ray Crystallography

This technique would provide definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement of the molecule in the solid state.

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